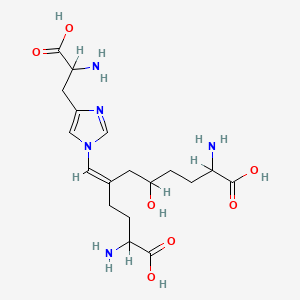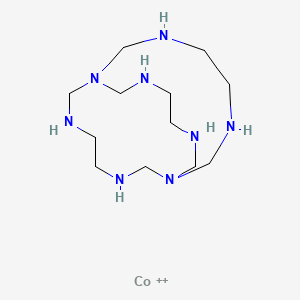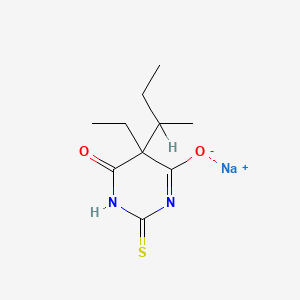
Hydroxyaldol-histidine
概要
説明
Hydroxyaldol-histidine is a newly discovered crosslinking compound that arises from the condensation of one residue each of allysine, hydroxyallysine, and histidine. It was initially identified in a peptide from a tryptic digest of insoluble calf skin collagen . This compound plays a significant role in the stabilization of collagen fibrils by forming intermolecular crosslinks, which are essential for the tensile strength and structural integrity of collagen .
準備方法
Synthetic Routes and Reaction Conditions: Hydroxyaldol-histidine is synthesized through the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine, and hydroxyallysine. These aldehydes then combine with the side chains of lysine, hydroxylysine, or histidine to produce the characteristic crosslink . The reaction conditions typically involve enzymatic digestion, such as tryptic digestion, followed by isolation and purification of the resulting peptides.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its recent discovery and the complexity of its synthesis. Most of the production is carried out in research laboratories using enzymatic digestion and peptide isolation techniques .
化学反応の分析
Types of Reactions: Hydroxyaldol-histidine primarily undergoes condensation reactions, where aldehyde groups react with amino groups to form stable crosslinks. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The formation of this compound involves the use of enzymes such as lysyl oxidase, which catalyzes the conversion of lysine residues to allysine and hydroxyallysine. The reaction conditions include enzymatic digestion, typically at physiological pH and temperature .
Major Products: The major product of the condensation reaction involving allysine, hydroxyallysine, and histidine is this compound itself. This compound forms stable crosslinks within collagen fibrils, contributing to their structural integrity .
科学的研究の応用
作用機序
Hydroxyaldol-histidine exerts its effects by forming stable intermolecular crosslinks within collagen fibrils. The mechanism involves the enzymatic conversion of lysine residues to allysine and hydroxyallysine, followed by condensation with histidine residues. These crosslinks enhance the tensile strength and structural integrity of collagen, making it more resistant to mechanical stress .
類似化合物との比較
Dehydromero-histidine: Another crosslinking compound found in collagen, formed through similar condensation reactions involving lysine and histidine residues.
Dihydroxylysinonorleucine: A crosslinking compound found in collagen, formed through the reaction of hydroxylysine residues.
Uniqueness: Hydroxyaldol-histidine is unique due to its specific formation from allysine, hydroxyallysine, and histidine residues. This specific combination of residues and the resulting crosslinking structure contribute to its distinct role in enhancing the mechanical properties of collagen .
特性
IUPAC Name |
(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHQRPBUWYFHI-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-40-8 | |
| Record name | Hydroxyaldol-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)

![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)



![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)

![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)
![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)


